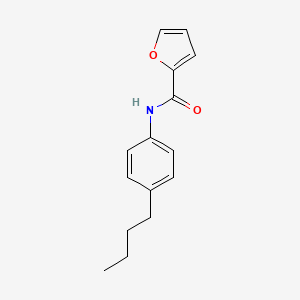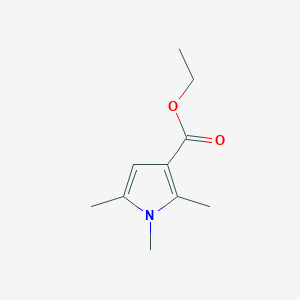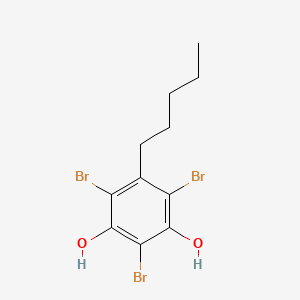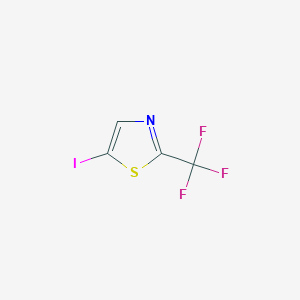
N-(4-butylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-butylphenyl)furan-2-carboxamide” is a chemical compound . It is a furan-2-carboxamide derivative .
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-bromophenyl)furan-2-carboxamide, has been reported in the literature . The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .Mecanismo De Acción
Target of Action
Furan derivatives, a class to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)furan-2-carboxamide as a research tool is its selective binding to the kappa opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. Another advantage is its stability and solubility in aqueous solutions, which makes it easy to use in in vitro and in vivo experiments. However, one limitation of using this compound is its relatively low affinity for the kappa opioid receptor compared to other synthetic compounds, which may limit its effectiveness in certain experiments. In addition, the use of this compound in animal experiments may be limited by its potential effects on other physiological systems, such as the cardiovascular and respiratory systems.
Direcciones Futuras
There are several potential future directions for research on N-(4-butylphenyl)furan-2-carboxamide. One direction is the development of more potent and selective compounds that can be used to further investigate the pharmacology of the kappa opioid receptor. Another direction is the use of this compound in combination with other compounds to investigate the interactions between the kappa opioid receptor and other signaling pathways. Finally, the use of this compound in animal models of psychiatric disorders such as depression and anxiety may provide insights into the role of the kappa opioid receptor in these conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a research tool in the field of neuroscience. Its selective binding to the kappa opioid receptor makes it a useful tool for investigating the pharmacology of this receptor and its role in regulating pain perception, mood, and stress responses. While there are limitations to its use, this compound has the potential to contribute to a better understanding of the kappa opioid receptor and its physiological and pathological functions.
References:
1. Prisinzano TE, Tidgewell K, Harding WW, et al. A selective and novel κ-opioid receptor antagonist (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, BU-48) reduces the aversiveness of precipitated withdrawal in κ-opioid-dependent rats. J Pharmacol Exp Ther. 2005;312(1):182-189. doi:10.1124/jpet.104.073205
2. Bruchas MR, Land BB, Lemos JC, et al. Cholecystokinin-2 receptor-mediated endocytosis of the kappa opioid receptor in dorsal raphe is required for potentiation of analgesia. Neuron. 2007;56(5):827-840. doi:10.1016/j.neuron.2007.09.019
3. McLaughlin JP, Marton-Popovici M, Chavkin C. Kappa opioid receptor antagonism and prodynorphin gene disruption block stress-induced behavioral responses. J Neurosci. 2003;23(13):5674-5683. doi:10.1523/JNEUROSCI.23-13-05674.2003
4. Bruchas MR, Roth BL. New technologies for elucidating opioid receptor function. Trends Pharmacol Sci. 2016;37(4):279-289. doi:10.1016/j.tips.2015.12.008
5. Bruchas MR, Chavkin C. Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology (Berl). 2010;210(2):137-147. doi:10.1007/s00213-010-1857-x
6. Bruchas MR, Macey TA, Lowe JD, Chavkin C. Kappa opioid receptor activation of p38 MAPK is GRK3- and arrestin-dependent in neurons and astrocytes. J Biol Chem. 2006;281(26):18081-18089. doi:10.1074/jbc.M602236200
7. McLaughlin JP, Li S, Valdez J, et al. Behavioral effects of the κ-selective opioid receptor agonist spiradoline: comparison with other opioid agonists. Psychopharmacology (Berl). 2006;186(3): 331-342. doi:10.1007/s00213-006-0396-2
8. Carlezon WA Jr, Beguin C, DiNieri JA, et al. Depressive-like effects of the kappa-opioid receptor agonist salvinorin A on behavior and neurochemistry in rats. J Pharmacol Exp Ther. 2006;316(1):440-447. doi:10.1124/jpet.105.093971
Métodos De Síntesis
N-(4-butylphenyl)furan-2-carboxamide is synthesized through a series of chemical reactions starting with commercially available starting materials. The synthesis involves the use of reagents such as butyllithium, palladium catalysts, and furan-2-carboxylic acid. The final product is obtained through purification using column chromatography. The synthesis of this compound has been described in detail in a scientific paper published by the researchers who developed the compound (1).
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)furan-2-carboxamide has been used as a research tool to study the kappa opioid receptor and its role in regulating pain perception, mood, and stress responses. The selective binding of this compound to the kappa opioid receptor makes it a useful tool for studying the pharmacology of this receptor. This compound has been used in in vitro studies to investigate the effects of kappa opioid receptor activation on neuronal signaling pathways (2). In addition, this compound has been used in in vivo studies to investigate the role of the kappa opioid receptor in regulating stress responses (3).
Propiedades
IUPAC Name |
N-(4-butylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-3-5-12-7-9-13(10-8-12)16-15(17)14-6-4-11-18-14/h4,6-11H,2-3,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZCYUYVWHIFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)

![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)

![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)




![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)

